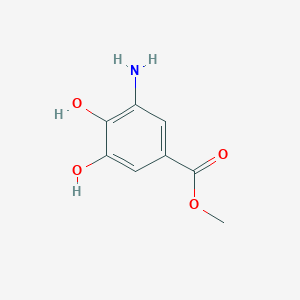

Methyl 3-amino-4,5-dihydroxybenzoate

Description

Historical Context of Aminohydroxybenzoates in Chemical Research

The study of aromatic compounds has been a cornerstone of organic chemistry since the 19th century, with the elucidation of benzene's structure by August Kekulé in 1865 marking a significant milestone. nih.gov The subsequent exploration of benzene (B151609) derivatives, including those with multiple functional groups, has been a continuous pursuit. Aminohydroxybenzoates, as a class, have garnered attention for their diverse chemical properties and biological relevance. Historically, the synthesis and investigation of such polyfunctionalized aromatics were driven by the desire to understand the interplay of different functional groups on the reactivity and properties of the benzene ring. openaccessjournals.comwikipedia.org Early research often focused on the synthesis of derivatives for use as dyes, pharmaceuticals, and photographic developers. The development of modern synthetic methodologies has greatly expanded the ability to create a wide variety of stereochemically defined aminohydroxybenzoate analogues, allowing for in-depth studies of their structure-activity relationships. nih.gov

Structural Significance of the 4,5-Dihydroxybenzoate Scaffold

The 4,5-dihydroxybenzoate moiety, also known as a protocatechuate or catechol scaffold, is a key structural feature of Methyl 3-amino-4,5-dihydroxybenzoate. wikipedia.org Catechol and its derivatives are widespread in nature and are known for their strong metal-chelating and antioxidant properties. The two adjacent hydroxyl groups can participate in hydrogen bonding and can be readily oxidized to form a reactive ortho-quinone species. This redox activity is central to the chemical and biological behavior of many catechol-containing compounds. wikipedia.orgnih.gov The electronic properties of the catechol scaffold, including its π-conjugated system, make it an interesting component in materials science for the development of molecular electronic devices. researchgate.net The presence of the amino and methyl ester groups further modulates the electronic and steric properties of the benzene ring, influencing its reactivity and potential interactions with other molecules. The arrangement of these functional groups can lead to intramolecular hydrogen bonding, which can affect the compound's conformation and physicochemical properties. ontosight.aiacs.org

Overview of Key Research Domains Pertaining to this compound and Related Analogues

While direct research on this compound is not extensively documented, the research domains of its structural analogues provide a strong indication of its potential areas of investigation.

Medicinal Chemistry: Aminohydroxybenzoic acid derivatives are explored for a wide range of therapeutic applications. For instance, analogues have been studied for their potential as antibacterial, anti-inflammatory, and anticancer agents. ontosight.aimdpi.com The aminocyclitol moiety, which shares the feature of amino and hydroxyl groups, is a key component in many antibiotics and antiviral drugs. nih.gov The 3,4-dihydroxybenzoic acid scaffold, a close relative, has been investigated for its antioxidant and metal-chelating properties in the context of neurodegenerative diseases.

Enzyme Inhibition: The structural similarity of dihydroxybenzoates to natural enzyme substrates makes them promising candidates for the design of enzyme inhibitors. For example, functionalized 3,5-dihydroxybenzoates have been shown to be potent inhibitors of enzymes like EPSP synthase. nih.gov

Materials Science: Aromatic compounds with multiple functional groups are valuable building blocks in the synthesis of polymers and other advanced materials. For instance, Methyl 3,4,5-trihydroxybenzoate (B8703473) (methyl gallate), a related compound, has been used as an additive in natural rubber composites to improve their properties. ekb.eg The redox properties of the catechol unit are also of interest in the development of electrochemical sensors and devices. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-4,5-dihydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,10-11H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHDLAYOQDWYSRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Advanced Characterization Techniques

Vibrational Spectroscopy for Molecular Structure

Vibrational spectroscopy probes the energy required to induce vibrations in the chemical bonds of a molecule. These vibrations are specific to the types of bonds and functional groups present, making techniques like FTIR and Raman spectroscopy powerful tools for structural identification.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a "fingerprint" of the molecule's functional groups.

While a specific spectrum for Methyl 3-amino-4,5-dihydroxybenzoate is not available, data from the analogous compound, Methyl 3-amino-4-hydroxybenzoate, offers significant insight. The NIST Chemistry WebBook provides a reference spectrum for this related molecule, recorded as a solid mull. nist.govnist.gov Key vibrational bands are expected for the hydroxyl (O-H), amine (N-H), and carbonyl (C=O) groups.

Characteristic vibrational frequencies anticipated for this compound, based on its structure and data from similar compounds, would include:

O-H Stretching: Broad bands in the region of 3200-3600 cm⁻¹, characteristic of hydroxyl groups involved in hydrogen bonding.

N-H Stretching: Two distinct peaks typically found between 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine group.

C=O Stretching: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponding to the ester carbonyl group.

C=C Stretching: Aromatic ring vibrations typically appear in the 1450-1600 cm⁻¹ region.

C-O Stretching: Bands associated with the ester and phenolic C-O bonds are expected between 1200-1300 cm⁻¹.

Table 1: Predicted FTIR Peak Assignments for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 3200-3600 | Phenolic Hydroxyl |

| N-H Stretch | 3300-3500 | Primary Amine |

| C=O Stretch | 1680-1710 | Ester Carbonyl |

| C=C Stretch | 1450-1600 | Aromatic Ring |

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. While no specific Raman spectrum for this compound was found, data for the related compound Methyl 3-amino-4-methylbenzoate is available. nih.gov A Raman analysis of the target compound would be expected to strongly feature the symmetric vibrations of the benzene (B151609) ring and the C-C bonds, which may be weak or absent in the FTIR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of a molecule in solution. It provides information about the chemical environment of individual nuclei, such as hydrogen (¹H) and carbon (¹³C), and their connectivity.

¹H NMR: A proton NMR spectrum for this compound would show distinct signals for each chemically unique proton. The aromatic region would display signals for the two protons on the benzene ring. Their splitting patterns would reveal their positional relationship (ortho, meta, para). Additional signals would be expected for the methyl ester protons, the amine protons, and the hydroxyl protons.

¹³C NMR: A carbon-13 NMR spectrum would show a signal for each unique carbon atom in the molecule. Key signals would include the carbonyl carbon of the ester group (typically downfield, ~165-175 ppm), the aromatic carbons, and the methyl carbon of the ester group (typically upfield, ~50-60 ppm). While experimental data for the target compound is scarce, spectra for related molecules like Methyl 3-amino-4-methylbenzoate are documented. chemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.0 - 7.5 | 100 - 130 |

| Methyl (O-CH₃) | 3.7 - 3.9 | 50 - 60 |

| Amine (NH₂) | 3.5 - 5.0 | N/A |

| Hydroxyl (OH) | 8.0 - 10.0 | N/A |

| Aromatic C-O/C-N | N/A | 130 - 155 |

Two-dimensional NMR experiments provide further clarity on molecular structure by showing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. researchgate.netuzh.ch For this compound, this would definitively link the aromatic protons, helping to assign their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. hmdb.ca This technique would be used to unambiguously assign the ¹³C signals for the protonated aromatic carbons and the methyl group by linking them to their corresponding, pre-assigned ¹H signals.

X-ray Crystallography for Solid-State Characterization

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

No crystal structure has been published for this compound. However, crystallographic data for structurally related compounds, such as Methyl 4-amino-3-methylbenzoate, have been reported. researchgate.net For this related molecule, the crystal system is monoclinic with a P2/c space group. researchgate.net A similar analysis of this compound would reveal how the molecules pack in the solid state and would detail the hydrogen-bonding network formed by the amine and multiple hydroxyl groups, which is expected to be extensive and play a crucial role in stabilizing the crystal lattice.

Table 3: Example Crystal Data for a Related Compound (Methyl 4-amino-3-methylbenzoate)

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₁NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 7.5670 (15) |

| b (Å) | 6.1080 (12) |

| c (Å) | 18.127 (4) |

| β (°) | 98.14 (3) |

| Volume (ų) | 829.4 (3) |

Data sourced from a study on Methyl 4-amino-3-methylbenzoate for illustrative purposes. researchgate.net

Analysis of Supramolecular Assembly and Hydrogen Bonding Networks

The analysis of supramolecular assemblies and hydrogen bonding networks is fundamentally dependent on structural data obtained from techniques like single-crystal X-ray diffraction. Hydrogen bonds, which are critical in determining the physical properties of a compound, are formed between the amino (-NH2) and hydroxyl (-OH) groups (as donors) and the carbonyl and hydroxyl oxygen atoms (as acceptors) in this compound. Without a determined crystal structure, a specific analysis of the hydrogen bonding network and the resulting supramolecular architecture for this compound remains speculative.

Mass Spectrometry for Molecular Identification and Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact mass and elemental composition.

Desorption Ionization Mass Spectrometry for Small Molecule Analysis

Desorption ionization techniques, such as electrospray ionization (ESI), are essential for the analysis of small molecules like this compound. These methods transfer molecules from a condensed phase to the gas phase as ions with minimal fragmentation. Analysis of the hydrochloride salt of this compound has been reported, confirming its molecular weight. google.com The protonated molecule [M+H]⁺ was observed, providing clear evidence for the compound's molecular identity. google.com

| Ion | Calculated m/z | Observed m/z | Reference |

|---|---|---|---|

| [M+H]⁺ | 184.1 | 184.1 | google.com |

Electronic and Photophysical Spectroscopy

Electronic and photophysical spectroscopy techniques probe the interaction of molecules with electromagnetic radiation, providing insight into electronic transitions and excited-state properties.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-visible (UV-Vis) absorption spectroscopy measures the absorption of light in the UV and visible regions of the spectrum, which corresponds to electronic transitions within a molecule. For aromatic compounds like this compound, these spectra are characteristic of the chromophores present, namely the substituted benzene ring. While patent literature mentions the use of UV-Vis spectroscopy to monitor reactions involving this compound, citing a "characteristic shift in UV-Vis absorption spectra," specific data such as absorption maxima (λmax) and molar absorptivity coefficients are not detailed in available scientific articles. google.com

Photoluminescence Studies

Photoluminescence studies, including fluorescence and phosphorescence, investigate the emission of light from a molecule after it has absorbed photons. These properties are sensitive to the molecular structure and its environment. An extensive search of the scientific literature did not reveal any specific photoluminescence or fluorescence studies conducted on this compound. Therefore, its emission properties, quantum yield, and excited-state lifetime have not been characterized.

Computational Chemistry and Theoretical Studies

Quantum Chemical Investigations of Molecular Geometry and Electronic Structure

Quantum chemical investigations employ the principles of quantum mechanics to elucidate the structure and electronic properties of molecules. These methods are fundamental to modern chemical research, offering detailed information that complements experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comresearchgate.net It is widely used to determine optimized molecular geometries, bond lengths, bond angles, and other structural parameters. researchgate.net Calculations are typically performed using a functional, such as B3LYP, combined with a basis set, like 6-31G(d) or 6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.govekb.eg The process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure in the gaseous phase. researchgate.netekb.eg

The optimized geometry of Methyl 3-amino-4,5-dihydroxybenzoate would reveal the precise spatial arrangement of its constituent atoms. Key parameters derived from such a calculation are presented conceptually in the table below.

| Parameter | Description | Typical Calculated Value Range |

|---|---|---|

| Bond Length (Å) | The equilibrium distance between the nuclei of two bonded atoms. For example, C-C, C-O, C-N, O-H, N-H. | 1.0 - 1.6 Å |

| Bond Angle (°) | The angle formed between three atoms across at least two bonds. For example, O-C-C, C-N-H. | 109° - 120° |

| Dihedral Angle (°) | The angle between two intersecting planes, often used to describe the conformation of the molecule. | 0° - 180° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry for describing chemical reactivity and electronic properties. researchgate.net The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. chemmethod.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netnih.gov A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. chemmethod.comnih.gov From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing further insight into the molecule's electronic behavior. ekb.egnih.gov

| Parameter | Formula | Description |

|---|---|---|

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to a change in electron distribution. |

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | The power of an atom in a molecule to attract electrons to itself. |

Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netdergipark.org.tr The MEP surface is mapped onto the molecule's electron density, and different colors are used to represent varying electrostatic potential values. wolfram.comresearchgate.net

Typically, regions of negative electrostatic potential (colored red to yellow) are electron-rich and are susceptible to electrophilic attack. researchgate.net These areas often correspond to the location of lone pairs on electronegative atoms like oxygen and nitrogen. nih.gov Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are favorable sites for nucleophilic attack; these are usually found around hydrogen atoms. nih.govresearchgate.net Green areas represent regions of neutral potential. wolfram.com For this compound, the MEP surface would likely show negative potential around the hydroxyl and carbonyl oxygen atoms and the amino nitrogen, with positive potential near the hydroxyl and amino hydrogen atoms.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding, charge transfer, and conjugative interactions. researchgate.net It examines the delocalization of electron density between filled Lewis-type NBOs (donor orbitals, such as bonds or lone pairs) and empty non-Lewis-type NBOs (acceptor orbitals, such as anti-bonds). wisc.eduwisc.edu

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) | π* (C=C) | Value | Lone Pair to Pi Anti-bond |

| LP (N) | π* (C=C) | Value | Lone Pair to Pi Anti-bond |

| π (C=C) | π* (C=O) | Value | Pi Bond to Pi Anti-bond |

Fukui functions are local reactivity descriptors derived from DFT that help to identify the most reactive sites within a molecule. nih.gov They quantify the change in electron density at a specific atomic site when the total number of electrons in the system changes. nih.govresearchgate.net

There are three main types of Fukui functions:

f+(r) : Predicts the site for a nucleophilic attack (electron acceptance).

f-(r) : Predicts the site for an electrophilic attack (electron donation).

f0(r) : Predicts the site for a radical attack.

By calculating these indices for each atom in this compound, one can pinpoint the specific atoms most likely to participate in different types of chemical reactions. researchgate.netchemicalpapers.com

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

|---|---|---|---|

| C1 | Value | Value | Value |

| O2 | Value | Value | Value |

| N3 | Value | Value | Value |

Theoretical Analysis of Intermolecular Interactions and Supramolecular Structures

Beyond the properties of a single molecule, theoretical chemistry can be used to analyze the interactions between molecules, which govern the formation of larger, ordered structures known as supramolecular assemblies. chemicalpapers.com For this compound, the presence of multiple functional groups capable of acting as hydrogen bond donors (the -NH2 and -OH groups) and acceptors (the -OH and C=O groups) suggests that hydrogen bonding is a dominant intermolecular force. ontosight.airesearchgate.net

Computational studies can model the formation of dimers or larger clusters of molecules, calculating the interaction energies and identifying the most stable hydrogen-bonding motifs. researchgate.net This analysis is crucial for understanding the compound's crystal packing and its physical properties in the solid state. Hirshfeld surface analysis is another theoretical tool used to visualize and quantify the various intermolecular contacts within a crystal structure. chemicalpapers.comresearchgate.net

Molecular Modeling and Dynamics

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This technique is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, molecular docking could be employed to predict its binding affinity and mode of interaction with various biological targets. The amino and dihydroxy groups are key features that can form hydrogen bonds with amino acid residues in a protein's active site. The docking process involves placing the ligand in the binding site of the receptor and calculating a "docking score," which estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction.

For example, a molecular docking study on various benzoic acid derivatives against the SARS-CoV-2 main protease was conducted to evaluate their potential antiviral activity. nih.gov Similarly, flavonoids, which share phenolic hydroxyl groups with the target compound, have been studied for their binding to antiapoptotic proteins. nih.gov Such studies on this compound could reveal potential therapeutic applications by identifying proteins with which it interacts strongly.

Table 2: Example of Molecular Docking Results for Flavonoids with Antiapoptotic Proteins

| Flavonoid | Target Protein | Binding Affinity (kcal/mol) |

| Fisetin | Bcl-xl | -8.8 |

| Myricetin | Bcl-xl | -8.6 |

| Galangin | Bcl-xl | -8.2 |

| Apigenin | Bcl-xl | -8.1 |

| Biochanin A | Bcl-xl | -8.0 |

Note: This data is presented to illustrate the output of molecular docking simulations and does not include this compound. nih.gov

The quantum chemical cluster approach is a method used to model enzyme active sites and reaction mechanisms. In this approach, a small, functionally important part of the enzyme's active site, including the substrate, is treated with high-level quantum mechanical (QM) calculations, typically using density functional theory (DFT). The remainder of the enzyme is either omitted or represented by a less computationally expensive method, such as an implicit solvation model. researchgate.netacs.org

This technique allows for the detailed investigation of enzymatic reaction pathways, including the structures of transition states and the calculation of activation energies. For a compound like this compound, this approach could be used to model its interaction with an enzyme that catalyzes its synthesis or degradation. For example, if it were a substrate for an oxygenase or a transferase, the cluster model could elucidate the step-by-step mechanism of the enzymatic transformation.

The accuracy of the cluster approach has improved with the ability to use larger cluster models, which better represent the active site environment. This method is valuable for understanding the origins of an enzyme's catalytic power and selectivity, and for guiding the engineering of enzymes with new or improved functions. nih.govnih.gov

Structure Activity Relationship Investigations Theoretical and in Vitro

Elucidation of Structural Modulations on Biological Activity (In Vitro/Mechanistic)

In vitro investigations into compounds structurally analogous to Methyl 3-amino-4,5-dihydroxybenzoate have highlighted the critical role of the arrangement and nature of substituents on the benzene (B151609) ring in determining their biological effects, which are thought to include antioxidant, anti-inflammatory, and antimicrobial activities. ontosight.ai

The positions of the hydroxyl and amino groups are paramount to the molecule's activity. For instance, studies on dihydroxybenzoic acids have demonstrated that the antioxidant capacity is significantly influenced by the relative positions of the hydroxyl groups. The presence of ortho- or para-dihydroxy functionalities, as seen in the 4,5-dihydroxy arrangement of the subject compound, is often associated with potent radical scavenging activity. This is attributed to the ability of the adjacent hydroxyl groups to stabilize the resulting phenoxyl radical through hydrogen bonding and electron delocalization. The amino group at the 3-position is also expected to modulate the electronic properties of the aromatic ring, potentially enhancing its antioxidant and other biological activities.

Structural modifications to this core scaffold have been shown to significantly impact biological outcomes. For example, in a series of 2,4-dihydroxybenzoic acid hydrazide-hydrazones, the introduction of different substituents on the phenyl ring led to varied antimicrobial and antiproliferative activities. mdpi.com One derivative, 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide, exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimal inhibitory concentration (MIC) of 3.91 µg/mL. mdpi.com Another analog, N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide, displayed significant antiproliferative effects against a human glioblastoma cell line (LN-229) with an IC50 value of 0.77 µM. mdpi.com These findings underscore the profound influence of peripheral substitutions on the biological activity of the dihydroxybenzoate scaffold.

Furthermore, research on deoxybenzoin (B349326) derivatives, which share a dihydroxyphenyl moiety, has revealed that 2,4-dihydroxylated compounds exhibit significant vasorelaxing effects. nih.gov The nature and position of substituents on the second phenyl ring were found to modulate this activity, with a p-methoxy group being favorable. nih.gov While not directly analogous, these results suggest that modifications to the broader chemical environment of the dihydroxybenzoate core can unlock diverse biological activities.

The following table summarizes the in vitro activities of selected compounds structurally related to this compound, illustrating the impact of structural modifications.

| Compound Name | Core Structure | Key Substituents | Biological Activity | Finding |

| 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | 2,4-dihydroxybenzoic acid | 2-hydroxy-3,5-diiodophenylmethylidene | Antibacterial (MRSA) | MIC = 3.91 µg/mL mdpi.com |

| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | 2,4-dihydroxybenzoic acid | 4-nitrophenylmethylidene | Antiproliferative (LN-229) | IC50 = 0.77 µM mdpi.com |

| 2,4-dihydroxydeoxybenzoin | 2,4-dihydroxyphenyl | Phenyl | Vasorelaxant | EC50 = 3.30 µM nih.gov |

| 2,4-dihydroxy-4'-methoxydeoxybenzoin | 2,4-dihydroxyphenyl | 4-methoxyphenyl | Vasorelaxant | EC50 = 3.70 µM nih.gov |

Design Principles for Novel Derivatives

Based on the structure-activity relationships observed in related compound series, several design principles can be proposed for the development of novel derivatives of this compound with potentially enhanced or novel biological activities. A key strategy involves the targeted modification of the core scaffold to optimize interactions with biological targets.

One primary approach is the modification of the carboxylate group . The methyl ester of the parent compound could be converted to other esters, amides, or hydrazides to alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability. For instance, the synthesis of hydrazide-hydrazones from 2,4-dihydroxybenzoic acid has been shown to yield compounds with potent antimicrobial and anticancer activities. mdpi.com This suggests that introducing a hydrazone moiety could be a fruitful strategy for generating novel derivatives of this compound.

Another important design principle is the introduction of various substituents on the aromatic ring . While the parent compound is substituted with amino and dihydroxy groups, the remaining positions on the benzene ring are available for modification. Introducing small alkyl groups, halogens, or other functional groups could modulate the lipophilicity and electronic properties of the molecule, thereby influencing its biological activity. For example, in a series of deoxybenzoins, the introduction of a methoxy (B1213986) group at the 4'-position of the B-ring was well-tolerated and resulted in a compound with potent vasorelaxing activity. nih.gov

Bioisosteric replacement is another valuable design strategy. The hydroxyl or amino groups could be replaced with other functional groups that have similar steric and electronic properties. For example, a hydroxyl group could be replaced by a thiol or an amino group, while the amino group could be substituted with other nitrogen-containing functionalities. Such modifications can lead to altered binding affinities and selectivity for biological targets.

Finally, the synthesis of dimeric or hybrid molecules represents a more advanced design principle. Linking two molecules of this compound or conjugating it with another pharmacologically active molecule could lead to compounds with novel mechanisms of action or improved therapeutic profiles.

The following table outlines potential design strategies for novel derivatives of this compound.

| Design Principle | Proposed Modification | Rationale | Potential Outcome |

| Carboxylate Group Modification | Conversion to amides, hydrazides, or other esters | Alter polarity, H-bonding, and metabolic stability | Enhanced antimicrobial or anticancer activity |

| Aromatic Ring Substitution | Introduction of alkyl, halogen, or other functional groups | Modulate lipophilicity and electronic properties | Improved potency and selectivity |

| Bioisosteric Replacement | Replacement of -OH or -NH2 with isosteres | Alter binding interactions and physicochemical properties | Novel biological activities |

| Dimerization/Hybridization | Linking two molecules or conjugating with another active agent | Create molecules with new mechanisms or improved efficacy | Synergistic effects or multi-target activity |

These design principles, guided by the SAR of related compounds, provide a rational framework for the synthesis and development of new derivatives of this compound with potentially valuable therapeutic properties.

Computational Approaches in Structure-Activity Prediction

QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery.

For aminobenzoic acid derivatives, QSAR studies have revealed that various molecular descriptors are correlated with their biological activities. For example, a study on the antimicrobial activity of p-amino benzoic acid derivatives indicated that electronic parameters, such as the total energy and the energy of the lowest unoccupied molecular orbital (LUMO), were significant in explaining the observed activity. ontosight.ai This suggests that the electronic properties of this compound and its derivatives would be crucial for their antimicrobial potential.

In another QSAR study on benzoylaminobenzoic acid derivatives as antibacterial agents, it was found that inhibitory activity increased with greater hydrophobicity, molar refractivity, and aromaticity, as well as the presence of a hydroxyl group. mdpi.com Conversely, the presence of heteroatoms like nitrogen, oxygen, or sulfur at a specific position was found to decrease activity. mdpi.com These findings provide valuable guidance for the design of novel dihydroxybenzoate derivatives, suggesting that increasing lipophilicity and incorporating additional hydroxyl groups could be beneficial.

The general workflow for a computational QSAR study on derivatives of this compound would involve the following steps:

Data Set Preparation: A series of derivatives with experimentally determined biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometric, and electronic properties, would be calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a QSAR model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

Activity Prediction: The validated model would then be used to predict the biological activity of new, designed derivatives.

The following table summarizes key molecular descriptors that have been found to be important in QSAR studies of related compounds and would likely be relevant for this compound derivatives.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Total Energy, LUMO Energy | Reactivity, ability to participate in charge-transfer interactions |

| Hydrophobicity | LogP | Membrane permeability, interaction with hydrophobic pockets of target proteins |

| Steric | Molar Refractivity | Size and shape of the molecule, steric hindrance in binding |

| Topological | Connectivity Indices | Molecular branching and shape |

By applying these computational approaches, researchers can gain a deeper understanding of the SAR of this compound and its analogs, enabling the more efficient design and discovery of novel compounds with desired biological activities.

Biological Activity Research in Vitro and Pre Clinical Mechanistic Studies

Anti-inflammatory Activity and Mechanistic Pathways (In Vitro/Zebrafish Models)

Methyl 3-bromo-4,5-dihydroxybenzoate (MBD) has demonstrated notable anti-inflammatory activity, which has been investigated through various preclinical models, particularly in zebrafish, an effective model for observing inflammatory processes in vivo. mdpi.comnih.gov

Research indicates that a primary mechanism behind the anti-inflammatory effect of Methyl 3-bromo-4,5-dihydroxybenzoate involves the regulation of the Toll-like receptor (TLR) and nuclear factor-kappa B (NF-κB) signaling pathways. mdpi.comnih.gov These pathways are crucial in mediating inflammatory responses. mdpi.comnih.gov MBD has been shown to inhibit the NF-κB/STAT3 and TLR pathways. mdpi.com

Studies using network pharmacology, molecular docking, and transcriptomics sequencing have elucidated that MBD downregulates the mRNA expression of numerous pro-inflammatory mediators. mdpi.comnih.govresearchgate.net This includes key cytokines and signaling molecules integral to the TLR/NF-κB cascade. mdpi.comnih.govresearchgate.net Conversely, the compound promotes the expression of anti-inflammatory and protective molecules. nih.govscholarsportal.info

Table 1: Effect of Methyl 3-bromo-4,5-dihydroxybenzoate on mRNA Expression of Inflammation-Related Genes

| Gene Target | Effect of MBD | Signaling Pathway |

|---|---|---|

| TNF-α, NF-κB, IL-1, IL-1β, IL6 | Inhibited | NF-κB |

| AP1, IFNγ, IKKβ, MyD88 | Inhibited | NF-κB/TLR |

| STAT3, TRAF1, TRAF6 | Inhibited | NF-κB/TLR |

| NLRP3, NOD2, TLR3, TLR4 | Inhibited | TLR |

| IL4, IκBα, Bcl-2 | Promoted | Anti-inflammatory/Survival |

The anti-inflammatory properties of Methyl 3-bromo-4,5-dihydroxybenzoate have been effectively demonstrated in various zebrafish inflammatory models. mdpi.com In models where inflammation was induced by chemical agents such as copper sulfate (B86663) (CuSO₄) or lipopolysaccharide (LPS), as well as through physical injury like tail amputation, MBD was able to inhibit the inflammatory response. mdpi.comnih.govresearchgate.net

Furthermore, in a zebrafish model of inflammatory bowel disease (IBD) induced by trinitro-benzene-sulfonic acid (TNBS), MBD was shown to relieve the condition by disrupting the activation of inflammatory-related pathways. mdpi.comresearchgate.net

A key aspect of inflammation is the migration of immune cells to the site of injury or infection. mdpi.com In TNBS-induced IBD zebrafish models, MBD significantly inhibited the intestinal migration of immune cells. mdpi.comnih.gov Compared to control groups, the administration of MBD reduced the localization of immune cells in the intestine. mdpi.com

In addition to modulating immune cell movement, MBD was found to enhance the integrity of the gut mucosal barrier. nih.govresearchgate.net The failure of this barrier is a primary characteristic of IBD. mdpi.com MBD demonstrated a protective effect on the structural intensity of the gut barrier against damage caused by TNBS in zebrafish. mdpi.com

Oxidative stress, characterized by an excess of reactive oxygen species (ROS), is closely linked with inflammation. Studies have shown that Methyl 3-bromo-4,5-dihydroxybenzoate can inhibit the elevation of ROS. nih.govresearchgate.netscholarsportal.info Specifically, in the TNBS-induced IBD zebrafish model, MBD was capable of counteracting the increase in ROS levels. nih.govscholarsportal.info

Antioxidative Properties (In Vitro Investigations)

The ability of Methyl 3-bromo-4,5-dihydroxybenzoate to inhibit ROS elevation points to its antioxidative properties. nih.govscholarsportal.info By reducing oxidative stress, the compound can mitigate cellular damage that contributes to inflammation and other pathological conditions. While the primary research focus has been on its anti-inflammatory effects via NF-κB and TLR pathways, the regulation of ROS is a significant component of its biological activity. mdpi.com

While a related compound, 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB), has been shown to exert protective effects against oxidative stress through the activation of the Nrf2 signaling pathway, the specific involvement of this pathway in the antioxidative activity of Methyl 3-bromo-4,5-dihydroxybenzoate is not detailed in the available research. nih.govresearchgate.netmdpi.comresearchgate.net

Radical Scavenging Activity Assessments

Methyl 3,4-dihydroxybenzoate has demonstrated notable antioxidant properties in various in vitro assays designed to measure the scavenging of free radicals. The antioxidant capacity is a key aspect of its biological profile, often evaluated using stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). When a scavenger compound is present, the purple color of the DPPH solution fades, and the change in absorbance is measured to quantify the scavenging ability. nih.gov

Studies have confirmed its efficacy as a radical scavenger. One investigation identified Methyl 3,4-dihydroxybenzoate as having a strong scavenging activity for DPPH free radicals, with performance only slightly lower than the standard antioxidant, ascorbic acid. tandfonline.com Another study quantified this activity, reporting a half-maximal inhibitory concentration (IC50) value of 7.96 µg/mL in a DPPH free radical scavenging assay, indicating potent antioxidant activity. science.govscience.gov

DPPH Radical Scavenging Activity of Methyl 3,4-dihydroxybenzoate

| Assay | Parameter | Reported Value | Source |

|---|---|---|---|

| DPPH Free Radical Scavenging | IC50 | 7.96 µg/mL | science.govscience.gov |

Inhibition of Specific Cellular Processes (In Vitro)

Osteoclastogenesis Inhibition and Associated Signaling Cascades (e.g., MAPK, NF-κB, c-Fos, NFATc1)

Methyl 3,4-dihydroxybenzoate has been identified as a significant inhibitor of osteoclastogenesis, the process of osteoclast differentiation which is critical in bone resorption. In vitro studies show that the compound effectively inhibits osteoclastogenesis induced by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL). nih.govresearchgate.net

The mechanism underlying this inhibition involves the modulation of key intracellular signaling pathways. Research demonstrates that Methyl 3,4-dihydroxybenzoate attenuates the activation of both the mitogen-activated protein kinase (MAPK) and the nuclear factor-κB (NF-κB) signaling pathways. nih.govresearchgate.net The suppression of these pathways is crucial as they are upstream regulators of osteoclast differentiation. The reduced activation of MAPK and NF-κB subsequently leads to the downregulation of essential transcription factors, including c-Fos and Nuclear Factor of Activated T-cells c1 (NFATc1). nih.govresearchgate.net NFATc1 is considered a master regulator of osteoclastogenesis, and its diminished expression is a key factor in the suppression of osteoclast formation. nih.gov

Enzyme Inhibition Studies (e.g., Tyrosinase)

The interaction of Methyl 3,4-dihydroxybenzoate with the enzyme tyrosinase has been documented primarily in the context of it being a product of the tyrosinase-catalyzed reaction. Tyrosinase, a copper-containing monooxygenase, can hydroxylate monophenols to catechols. Specifically, Methyl 3,4-dihydroxybenzoate is the catechol product formed when tyrosinase acts on the monophenol substrate, methyl 4-hydroxybenzoate. nih.gov

While direct inhibitory studies on the methyl ester are not extensively detailed in the available research, its parent compound, 3,4-dihydroxybenzoic acid (protocatechuic acid), is a known inhibitor of tyrosinase activity. ebi.ac.uk This suggests that compounds with this catechol structure can interact with the active site of the enzyme.

Modulation of RNA Splicing-Associated Regulatory Proteins

Currently, there is no available scientific literature or pre-clinical research data that directly investigates or establishes a link between Methyl 3,4-dihydroxybenzoate and the modulation of RNA splicing-associated regulatory proteins.

In Vitro Cytotoxicity Evaluation in Pre-clinical Models

The in vitro cytotoxicity of Methyl 3,4-dihydroxybenzoate has been evaluated across various cell lines, with results indicating that its effects are cell-type dependent.

In studies on human cancer cell lines, the compound exhibited moderate cytotoxic activity. It was shown to inhibit the growth of MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines. tandfonline.com In the same study, it also demonstrated an inhibitory effect on the proliferation of normal human lymphocytes. tandfonline.com

Conversely, in other contexts, the compound has shown a lack of cytotoxicity and even protective effects. In SH-SY5Y human neuroblastoma cells, concentrations up to 128 μM were found to have no negative effect on cell viability. nih.gov Furthermore, in retinal ganglion cells (RGC-5) subjected to hydrogen peroxide-induced oxidative stress, Methyl 3,4-dihydroxybenzoate (at concentrations of 8, 16, and 32 μM) increased cell survival and suppressed apoptosis, indicating a neuroprotective rather than cytotoxic role in this model. researchgate.net

In Vitro Cytotoxicity of Methyl 3,4-dihydroxybenzoate

| Cell Line | Cell Type | Observed Effect | Source |

|---|---|---|---|

| MCF-7 | Human Breast Cancer | Moderate Growth Inhibition | tandfonline.com |

| NCI-H460 | Human Lung Cancer | Moderate Growth Inhibition | tandfonline.com |

| SF-268 | Human CNS Cancer | Moderate Growth Inhibition | tandfonline.com |

| Human Lymphocytes | Normal Immune Cells | Proliferation Inhibition | tandfonline.com |

| SH-SY5Y | Human Neuroblastoma | No effect on viability (up to 128 µM) | nih.gov |

| RGC-5 | Retinal Ganglion Cells | Protective; Increased cell survival | researchgate.net |

Applications in Chemical Synthesis and As Building Blocks

Utility as an Intermediate in Complex Organic Synthesis

The arrangement of reactive sites on the Methyl 3-amino-4,5-dihydroxybenzoate scaffold enables its participation in a variety of synthetic pathways, leading to the formation of intricate organic molecules and heterocyclic systems.

The utility of substituted aminobenzoate esters as foundational materials in multi-step synthesis is well-established. For instance, related compounds such as 3-amino-4-butyrylamino-5-methyl-benzoic acid methyl ester serve as crucial intermediates in the synthesis of medicinally important compounds like telmisartan, an angiotensin II receptor blocker. nih.gov This highlights the role of such substituted aromatic systems as key building blocks.

The functional groups of this compound offer multiple handles for synthetic elaboration:

The amino group can be acylated, alkylated, or used as a nucleophile in addition reactions.

The vicinal hydroxyl groups can be selectively protected or functionalized, and can participate in condensation reactions or serve as ligands for metal catalysts.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, converted to an amide, or reduced to an alcohol.

This multifunctionality allows for the sequential or orthogonal modification of the molecule, enabling the construction of advanced organic structures. The synthesis of compounds like methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate from commercially available materials further demonstrates the utility of amino-ester scaffolds in creating complex molecules through multi-step reaction sequences. researchgate.net

The specific arrangement of the amino and hydroxyl groups in this compound makes it a particularly suitable precursor for the synthesis of heterocyclic compounds. Amino acids and their derivatives are frequently employed as starting materials for creating fused heterocyclic systems, such as quinazolinones. nih.gov The ortho-relationship between a nucleophilic amine and a hydroxyl group on an aromatic ring is a common structural motif for intramolecular cyclization reactions to form five- or six-membered heterocycles.

For example, the reaction of ortho-aminophenols with various reagents is a standard method for producing benzoxazoles. Similarly, the synthesis of quinoline (B57606) and quinolin-4-one derivatives often involves the cyclization of intermediates derived from anilines or anthranilates. mdpi.compreprints.org The reaction of embelin, a natural benzoquinone, with anilines and aldehydes proceeds through nucleophilic addition and subsequent electrocyclic ring closure to yield dihydroquinoline derivatives. nih.gov It is plausible that this compound could undergo analogous cyclization reactions, serving as a key component in building fused ring systems of biological or material interest. rsc.org

Derivatization and Functionalization Strategies

The chemical reactivity of this compound allows for a variety of derivatization strategies, enabling the fine-tuning of its physical and chemical properties. These modifications can be directed at the ester, amine, or hydroxyl functionalities.

The functional groups of this compound allow for straightforward ester and amide bond formation.

Amide Formation from the Amino Group: The primary amino group can readily react with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form amide bonds. Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides can facilitate this transformation. researchgate.netluxembourg-bio.com

Amide Formation from the Ester Group: The methyl ester can be converted directly into an amide through aminolysis—reaction with a primary or secondary amine. This reaction can sometimes be catalyzed by enzymes like lipases or may require heating. rsc.org This provides a route to a different class of amide derivatives compared to acylation of the amine.

Transesterification: The methyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst.

These reactions are fundamental in organic synthesis for modifying molecular properties or for linking the molecule to other synthetic units.

| Functional Group | Reaction Type | Reactant | Potential Product |

|---|---|---|---|

| Amino (-NH₂) | Acylation | Acetyl Chloride | Methyl 3-(acetylamino)-4,5-dihydroxybenzoate |

| Methyl Ester (-COOCH₃) | Aminolysis | Ammonia | 3-Amino-4,5-dihydroxybenzamide |

| Methyl Ester (-COOCH₃) | Hydrolysis | NaOH, then H₃O⁺ | 3-Amino-4,5-dihydroxybenzoic acid |

| Methyl Ester (-COOCH₃) | Transesterification | Ethanol (with acid catalyst) | Ethyl 3-amino-4,5-dihydroxybenzoate |

Selective alkylation of the two hydroxyl groups in the presence of a nucleophilic amino group presents a common synthetic challenge that can be addressed using protection strategies. To achieve selective O-alkylation, the more nucleophilic amino group is typically protected first. researchgate.net For vicinal diols like the 4,5-dihydroxy arrangement, a common strategy involves protection as a cyclic acetal (B89532) (e.g., an acetonide by reacting with 2,2-dimethoxypropane), which masks both hydroxyl groups simultaneously. researchgate.net

Alternatively, achieving selective mono-alkylation at one hydroxyl over the other can be challenging and often depends on subtle differences in acidity or steric accessibility. The choice of base and alkylating agent is crucial. For example, in the selective methylation of methyl 3,4,5-trihydroxybenzoate (B8703473), different outcomes are observed depending on the reagents used, with some methods yielding mono-methylated products while others lead to di- or tri-methylation. researchgate.net Strategies for selective alkylation often require careful optimization of reaction conditions. google.com

| Goal | Step 1 | Step 2 | Step 3 |

|---|---|---|---|

| Selective O-Alkylation | Protect amino group (e.g., as Boc-carbamate) | Alkylate hydroxyl group(s) (e.g., with CH₃I, K₂CO₃) | Deprotect amino group (e.g., with TFA) |

| Selective N-Alkylation | Protect hydroxyl groups (e.g., as an acetonide) | Alkylate amino group (e.g., reductive amination) | Deprotect hydroxyl groups (e.g., with acid) |

This compound possesses both acidic (phenolic hydroxyls) and basic (amino) functional groups, making it capable of forming molecular salts or participating in the formation of cocrystals. google.com Cocrystals are multi-component crystalline solids where the components (an active pharmaceutical ingredient and a coformer) are held together by non-covalent interactions, primarily hydrogen bonds. mdpi.com

The hydroxyl and amino groups of this compound can act as hydrogen bond donors, while the carbonyl oxygen, the nitrogen lone pair, and the hydroxyl oxygens can act as hydrogen bond acceptors. This allows it to form robust hydrogen-bonding networks with suitable coformers, such as carboxylic acids, amides, or other compounds with complementary functional groups. nih.gov

The formation of cocrystals can significantly alter the physicochemical properties of a compound, including solubility, dissolution rate, and stability, which is of particular interest in the pharmaceutical industry. nih.govekb.eg Common methods for preparing cocrystals include:

Solvent Evaporation: Dissolving stoichiometric amounts of the compound and a coformer in a suitable solvent and allowing the solvent to evaporate slowly. nih.gov

Solid-State Grinding: Grinding the two solid components together, sometimes with the addition of a small amount of liquid (liquid-assisted grinding), to induce cocrystal formation. nih.gov

Reaction Cocrystallization: Mixing the components in a solvent where they have different solubilities to induce precipitation of the less soluble cocrystal. nih.gov

Given its array of hydrogen-bonding functionalities, this compound is a strong candidate for the development of novel crystalline materials through cocrystallization.

Coordination Chemistry and Material Science Applications

Ligand Design for Coordination Polymers

The design of ligands is a crucial aspect in the synthesis of coordination polymers, as the structure and properties of the final material are heavily dependent on the nature of the organic linker. Methyl 3-amino-4,5-dihydroxybenzoate and its derivatives are effective ligands due to their ability to form stable complexes with a variety of metal ions.

A notable example is the use of 3-amino-4-hydroxybenzoate (a closely related compound) in the formation of a 3D porous framework with cobalt. In this structure, the ligand coordinates with the Co(II) ions to create a robust network. The resulting material exhibits interesting magnetic properties, which are a direct consequence of the coordination environment of the metal centers. mdpi.com The synthesis of this coordination polymer was achieved by reacting 3-amino-4-hydroxybenzoic acid with Co(NO₃)₂·6H₂O in a DMF/H₂O solvent mixture. mdpi.com The resulting purple precipitate was a 3D porous framework with the chemical formula {[CoL]·0.5DMF·H₂O}n, where L represents the 3-amino-4-hydroxybenzoate ligand. mdpi.com

The versatility of aminohydroxybenzoate ligands allows for the construction of coordination polymers with varying dimensionalities, from 1D chains to 3D frameworks. nih.gov The choice of metal ion and reaction conditions plays a significant role in determining the final structure. For instance, the use of different metal ions can lead to frameworks with different topologies and pore sizes, which in turn affects their potential applications in areas such as gas storage and catalysis. researchgate.netnih.gov

The following table summarizes the key aspects of using aminohydroxybenzoate derivatives in the design of coordination polymers:

| Feature | Description | Reference |

| Ligand | 3-amino-4-hydroxybenzoate | mdpi.com |

| Metal Ion | Co(II) | mdpi.com |

| Resulting Structure | 3D Porous Framework | mdpi.com |

| Formula | {[CoL]·0.5DMF·H₂O}n | mdpi.com |

| Potential Application | Single Molecule Magnets | mdpi.com |

Supramolecular Chemistry with Aminohydroxybenzoate Scaffolds

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The aminohydroxybenzoate scaffold is particularly well-suited for the construction of supramolecular assemblies due to the presence of hydrogen bond donors (amino and hydroxyl groups) and acceptors (carbonyl and hydroxyl oxygens).

These functional groups can participate in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, which are essential for the formation of well-ordered supramolecular structures. mdpi.com The ability to form these interactions allows for the self-assembly of molecules into complex architectures, such as sheets, helices, and porous networks. nih.gov

The design of supramolecular assemblies based on aminohydroxybenzoate scaffolds can be tailored by modifying the substitution pattern on the aromatic ring. For example, the introduction of additional functional groups can influence the directionality and strength of the intermolecular interactions, leading to the formation of different supramolecular motifs.

The study of supramolecular assemblies is crucial for the development of new materials with applications in areas such as drug delivery, sensing, and catalysis. mdpi.comnih.gov The reversible nature of non-covalent interactions allows for the design of "smart" materials that can respond to external stimuli, such as changes in temperature or pH.

Investigation of Optical Limiting and Nonlinear Optical (NLO) Properties

Materials with nonlinear optical (NLO) properties are of great interest for their potential applications in optoelectronics, including optical switching and data storage. The NLO response of a material is related to its ability to alter the properties of light passing through it, and this is often observed in molecules with a high degree of conjugation and charge-transfer character.

Organic crystals, such as 2-amino-3-propanoic 4-methylbenzenesulfonate (B104242) (2A3PMS), have also been studied for their NLO properties. The Z-scan method is a common technique used to determine the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). For 2A3PMS, these values were found to be 2.19 × 10⁻¹⁷ cm² W⁻¹ and 4.25 × 10⁻¹² cm W⁻¹, respectively. researchgate.net Such materials are considered promising candidates for optical limiting applications, which are crucial for protecting sensitive optical devices from high-intensity laser beams. researchgate.net

The presence of electron-donating (amino, hydroxyl) and electron-withdrawing (ester) groups on the aromatic ring of this compound suggests that it could possess significant NLO properties. The formation of coordination polymers with this ligand could further enhance these properties by creating extended, highly conjugated systems.

The following table presents NLO data for related compounds, illustrating the potential of materials based on substituted benzoates:

| Compound | Nonlinear Refractive Index (n₂) | Nonlinear Absorption Coefficient (β) | Third-Order NLO Susceptibility (χ⁽³⁾) | Reference |

| 1D Benzoate (B1203000) Coordination Polymer | - | - | ~8 × 10⁻¹¹ esu | rsc.org |

| 2-amino-3-propanoic 4-methylbenzenesulfonate | 2.19 × 10⁻¹⁷ cm² W⁻¹ | 4.25 × 10⁻¹² cm W⁻¹ | - | researchgate.net |

Further research into the NLO properties of this compound and its coordination polymers is warranted to fully explore their potential in optical applications.

Enzymatic and Biochemical Pathway Interactions

Role in Natural Product Biosynthetic Pathways

3-Amino-5-hydroxybenzoic acid (AHBA) is a crucial aromatic precursor for a wide array of medically significant natural products. rsc.org It serves as the starter unit for the biosynthesis of the mC7N moiety, a structural feature common to many complex antibiotics. medchemexpress.comcaymanchem.comacs.org This molecule is the key biogenetic precursor for the aromatic or quinonoid nuclei in antibiotics belonging to the ansamycin (B12435341), mitomycin, and maytansinoid families. researchgate.net

The biosynthesis of AHBA proceeds through the aminoshikimate pathway, a unique variant of the conventional shikimate pathway. nih.govnih.govnih.gov This pathway begins with phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) but incorporates a nitrogen source early in the sequence to directly form 3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP). acs.org This contrasts with the standard shikimate pathway, which produces non-aminated intermediates.

The pathway then proceeds through several key enzymatic steps to generate AHBA. acs.orgnih.gov Cell-free extract studies have demonstrated the efficient conversion of aminoDAHP into AHBA, as well as the conversion of subsequent intermediates like 5-deoxy-5-amino-3-dehydroquinic acid (aminoDHQ) and 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS). acs.org The terminal enzyme, AHBA synthase, catalyzes the final aromatization of aminoDHS to produce 3-amino-5-hydroxybenzoic acid. nih.gov This pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme is a dimer and plays a critical role in the pathway's completion. nih.govnih.gov

| Intermediate | Enzyme | Function | Reference |

|---|---|---|---|

| Kanosamine | RifN (Kanosamine 6-kinase) | Phosphorylation of kanosamine, an early step in the pathway. | acs.org |

| aminoDAHP | aminoDAHP synthase (RifH) | Condensation of precursors to form the first committed intermediate of the aminoshikimate pathway. | acs.orgacs.org |

| aminoDHQ | aminoDHQ synthase (RifG) | Cyclization of aminoDAHP to form aminoDHQ. | acs.org |

| aminoDHS | aminoDHQ dehydratase (RifJ) | Dehydration of aminoDHQ to yield aminoDHS. | acs.org |

| AHBA | AHBA synthase (RifK) | Aromatization of aminoDHS to form the final product, AHBA. | nih.gov |

AHBA is the established starter unit for the polyketide synthase (PKS) machinery that assembles ansamycin antibiotics. caymanchem.comnih.gov In the biosynthesis of rifamycin (B1679328), produced by Amycolatopsis mediterranei, AHBA is loaded onto the PKS, initiating the elongation of a polyketide chain that eventually cyclizes to form the characteristic macrolactam structure. nih.gov The essential role of AHBA is confirmed by gene inactivation studies; when the gene for AHBA synthase is knocked out, rifamycin production ceases but can be restored by supplying AHBA to the culture medium. nih.gov

Feeding studies using isotopically labeled AHBA have definitively shown its specific incorporation into various ansamycins, including actamycin (B1239363) and streptovaricin C. rsc.orgnih.govnih.gov This research confirms that substituents such as chlorine or methyl groups found on the aromatic nucleus of different ansamycins are added at biosynthetic stages after the formation of AHBA. nih.gov

The importance of AHBA extends to other classes of potent antitumor agents. It is a key intermediate in the biosynthesis of maytansinoids, where it also serves as the precursor to the mC7N unit. rsc.orgresearchgate.net The natural precursor of maytansine (B1676224) is AHBA, which is synthesized via the aminoshikimate pathway before being modified by ansamitocin biosynthetic genes to form the final maytansinoid structure. researchgate.net

Similarly, AHBA is the biogenetic precursor to the methylbenzoquinone nucleus of the mitomycin antibiotics produced by Streptomyces species. caymanchem.comnih.govrsc.org Isotope labeling experiments have demonstrated the efficient and specific incorporation of AHBA into the C-6 methyl group of porfiromycin, a mitomycin antibiotic. rsc.orgrsc.org The biosynthesis of the core mitosane structure of all mitomycins proceeds from the combination of AHBA, D-glucosamine, and carbamoyl (B1232498) phosphate. rsc.org

Laccase-Mediated Biotransformations and Oxidative Coupling

Laccases are a class of multi-copper oxidoreductase enzymes that catalyze the one-electron oxidation of a wide range of phenolic and anilinic substrates, generating free radicals while reducing molecular oxygen to water. nih.gov These reactive radical intermediates can then undergo further non-enzymatic reactions, including polymerization, degradation, or oxidative coupling to form new C-C, C-O, or C-N bonds.

The efficiency of laccase-mediated oxidation is highly dependent on the substrate's redox potential. nih.gov Compounds with low redox potentials, such as ortho- and para-dihydroxylated aromatic compounds, are excellent substrates for laccases. In contrast, substrates with higher redox potentials, including meta-diphenols, are generally poor substrates and are not readily oxidized by these enzymes. nih.gov

Given that 3-amino-5-hydroxybenzoic acid features a meta-arrangement of its amino and hydroxyl groups, it would be predicted to be a poor substrate for direct laccase-mediated oxidation. While laccases are widely studied for biotransformations of various aromatic compounds, specific research detailing the oxidative coupling or biotransformation of 3-amino-5-hydroxybenzoic acid or its methyl ester by laccase is not prominent in the scientific literature.

Theoretical Approaches to Enzyme Active Site Modeling and Reaction Mechanisms

Understanding the precise molecular events within an enzyme's active site is crucial for elucidating its catalytic mechanism. Theoretical and computational approaches, such as molecular modeling, are powerful tools for this purpose. youtube.com These methods allow for the simulation of enzyme-substrate interactions, the identification of key catalytic residues, and the calculation of reaction energy profiles.

The foundation for any accurate theoretical study is a high-resolution three-dimensional structure of the enzyme. For the biosynthesis of AHBA, the crystal structure of AHBA synthase from Amycolatopsis mediterranei has been determined to 2.0 Å resolution. nih.gov This structural data reveals that the enzyme is a dimer, with the active site composed of residues from both subunits, and confirms the covalent linkage of the pyridoxal 5'-phosphate (PLP) cofactor to a lysine (B10760008) residue (Lys188). nih.gov

Using this crystal structure as a starting point, theoretical methods could be applied to model the reaction mechanism:

Molecular Docking: This technique could be used to predict the binding orientation of the substrate, 5-deoxy-5-amino-3-dehydroshikimic acid, within the active site.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic movements of the enzyme and substrate over time, providing insights into conformational changes that occur during the catalytic cycle. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: This hybrid approach is ideal for studying enzymatic reactions. The reactive part of the system (the substrate and key active site residues) is treated with high-level quantum mechanics, while the rest of the protein is modeled using classical molecular mechanics. researchgate.net This method could be used to map the entire reaction pathway for the AHBA synthase-catalyzed aromatization, including the formation of the Schiff base intermediate, the α,β-dehydration, and the final enolization steps, allowing for the calculation of activation barriers and the characterization of transition states. nih.govnih.gov

Such computational studies, while not yet specifically published for AHBA synthase, would provide a detailed, atomistic understanding of its catalytic mechanism, complementing experimental findings. nih.gov

Analytical Chemistry Methodologies

Future Research Directions and Perspectives

Innovation in Synthetic Routes and Green Chemistry Approaches

The development of efficient and environmentally benign methods for synthesizing Methyl 3-amino-4,5-dihydroxybenzoate is a primary objective for enabling its broader study and application. Current synthetic chemistry paradigms emphasize sustainability, waste reduction, and energy efficiency. Future research should therefore pivot away from conventional methods, which may involve harsh reagents and complex purification steps, towards innovative green chemistry strategies.

Key areas for exploration include enzymatic catalysis, solvent-free reaction conditions, and the use of renewable starting materials. nih.gov For instance, lipase-catalyzed esterification of a protected 3-amino-4,5-dihydroxybenzoic acid in non-conventional media could offer high selectivity and yield under mild conditions. Similarly, solid-state or microwave-assisted synthesis could drastically reduce reaction times and energy consumption compared to traditional refluxing methods. nih.gov The development of one-pot synthesis protocols starting from readily available precursors like gallic acid would further enhance the economic and environmental viability of its production. acs.org

| Approach | Description | Potential Advantages | Research Focus |

|---|---|---|---|

| Enzymatic Synthesis | Utilizing enzymes like lipases or proteases to catalyze the esterification or amination steps. | High specificity, mild reaction conditions, biodegradability of catalyst, reduced byproducts. | Screening for optimal enzymes, reaction media optimization, enzyme immobilization. |

| Solvent-Free Reactions | Conducting the synthesis in the absence of organic solvents, often using solid-state mixing or melting of reactants. nih.gov | Eliminates toxic solvent waste, simplifies product purification, potential for lower energy use. nih.gov | Investigating reaction kinetics, catalyst suitability (e.g., solid acids), and scalability. |

| Microwave-Assisted Synthesis | Using microwave irradiation to rapidly heat the reaction mixture. | Dramatically reduced reaction times, improved yields, enhanced reaction control. | Optimization of power and temperature parameters, development of safe protocols. |

| Flow Chemistry | Performing the synthesis in a continuous flow reactor. | Precise control over reaction parameters, improved safety for hazardous reactions, ease of scaling up. | Reactor design, catalyst integration, real-time reaction monitoring. |

Discovery of Novel Biological Activities and Underlying Mechanisms

The structural motifs within this compound suggest a high probability of significant biological activity. Its parent compound, gallic acid, and related phenolic molecules are renowned for their antioxidant, antimicrobial, and anticancer properties. researchgate.net Future research must systematically screen this derivative to uncover its unique bioactivity profile and elucidate the corresponding molecular mechanisms.

A primary focus should be on its antioxidant potential. The 4,5-dihydroxy (catechol) arrangement is a powerful radical scavenger and metal chelator. Investigations should quantify its ability to neutralize various reactive oxygen species (ROS) and explore its influence on cellular antioxidant pathways, such as the activation of the Nrf2 transcription factor, which is a known mechanism for similar compounds. nih.gov Furthermore, its potential as an anticancer agent warrants thorough investigation. researchgate.netnih.gov Studies could assess its cytotoxicity against various cancer cell lines and explore mechanisms such as apoptosis induction, cell cycle arrest, or inhibition of metastasis. nih.gov The presence of the amino group may also confer novel antimicrobial activities against a range of pathogenic bacteria and fungi, an area ripe for discovery. mdpi.commdpi.com

| Research Area | Initial Screening Assays | Mechanism-Based Assays | Potential Molecular Targets |

|---|---|---|---|

| Antioxidant Activity | DPPH, ABTS, ORAC assays; Ferric Reducing Antioxidant Power (FRAP). researchgate.net | Cellular ROS measurement, lipid peroxidation assays, Nrf2 activation studies. nih.gov | Keap1/Nrf2 pathway, antioxidant enzymes (e.g., SOD, Catalase). |

| Anticancer Activity | MTT/MTS assays on a panel of cancer cell lines (e.g., breast, lung, colon). researchgate.net | Apoptosis assays (caspase activation, TUNEL), cell cycle analysis, wound healing/transwell migration assays. | Caspases, Bcl-2 family proteins, matrix metalloproteinases, tyrosine kinases. |

| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). mdpi.com | Biofilm inhibition assays, membrane permeability studies, enzyme inhibition assays. | Bacterial cell wall synthesis enzymes, DNA gyrase, efflux pumps. |

| Enzyme Inhibition | Screening against key metabolic or disease-related enzymes (e.g., tyrosinase, α-glucosidase, lipoxygenase). nih.gov | Enzyme kinetics studies (e.g., Ki determination), binding affinity measurements. | Active sites of specific enzymes. |

Advancement in Computational Modeling for Structure-Function Relationships

Computational modeling offers a powerful, resource-efficient approach to predict and understand the behavior of this compound at a molecular level. diva-portal.org In silico techniques can guide laboratory research by identifying the most promising biological targets and predicting physicochemical properties, thereby accelerating the discovery process.

Future computational work should focus on several key areas. Molecular docking studies can predict the binding affinity and orientation of the compound within the active sites of various enzymes or protein receptors, helping to prioritize targets for in vitro screening. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features of this and related molecules with their observed biological activities, enabling the rational design of more potent derivatives. mdpi.com Furthermore, molecular dynamics (MD) simulations can provide deep insights into the stability of the ligand-protein complex, the specific interactions that govern binding, and the conformational changes that occur upon interaction. diva-portal.org These simulations are crucial for understanding the dynamic nature of the structure-function relationship.

| Computational Method | Objective | Predicted Outcomes |

|---|---|---|

| Molecular Docking | To predict the binding mode and affinity of the compound to specific protein targets (e.g., enzymes, receptors). nih.gov | Binding energy scores, identification of key interacting amino acid residues, preferred binding poses. |

| QSAR Analysis | To build predictive models linking chemical structure to biological activity based on a series of related compounds. mdpi.com | Identification of key molecular descriptors for activity, prediction of the activity of novel derivatives. |

| Molecular Dynamics (MD) Simulation | To simulate the dynamic behavior of the compound and its complex with a biological target over time. diva-portal.org | Stability of the protein-ligand complex, conformational flexibility, calculation of binding free energies. |

| ADMET Prediction | To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the compound. dovepress.com | Drug-likeness (e.g., Lipinski's rule of five), potential toxicity alerts, metabolic stability. |

Exploration of Applications in Advanced Material Systems and Devices

The unique functional groups of this compound make it an attractive building block for the creation of advanced materials. The phenolic hydroxyls, amine group, and ester moiety can all participate in polymerization, act as ligands for metal ions, or be used to functionalize surfaces.

One promising avenue is its use as a monomer or cross-linking agent in the synthesis of novel polymers. Its rigid aromatic core and multiple reactive sites could be exploited to create polymers with high thermal stability, antioxidant properties, or specific metal-binding capabilities. ekb.eg Another area of exploration is in the field of metal-organic frameworks (MOFs) or coordination polymers. mdpi.com The compound can act as an organic linker, coordinating with metal ions to form porous structures with potential applications in gas storage, catalysis, or chemical sensing. Furthermore, the inherent antioxidant properties of the molecule could be leveraged by incorporating it into packaging materials to prevent food spoilage or into biomedical devices to reduce oxidative stress at the material-tissue interface. Its potential photoluminescent properties, possibly modulated by metal coordination, could also be investigated for applications in sensing or optical devices. mdpi.com

| Material System | Role of the Compound | Potential Application | Key Properties to Exploit |

|---|---|---|---|

| Functional Polymers | Monomer, cross-linker, or additive. | Antioxidant food packaging, biocompatible coatings for medical implants, specialty resins. | Radical scavenging, metal chelation, thermal stability. |

| Metal-Organic Frameworks (MOFs) | Organic linker/ligand. mdpi.com | Gas separation and storage, heterogeneous catalysis, chemical sensors. | Coordination sites (hydroxyls, amine), aromatic structure. |

| Surface Functionalization | Modifying agent for surfaces (e.g., nanoparticles, electrodes). | Biosensors, corrosion-resistant coatings, chromatographic stationary phases. | Surface adhesion, redox activity, specific binding capabilities. |

| Photoluminescent Materials | Core chromophore or ligand in a complex. mdpi.com | Optical sensors, light-emitting devices, bio-imaging agents. | Aromatic π-system, potential for fluorescence modulation via metal coordination or pH changes. |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products